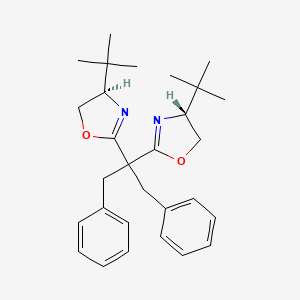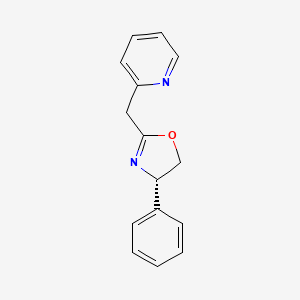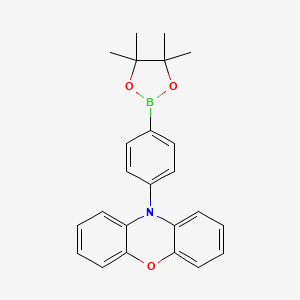![molecular formula C17H19N3O B8200118 (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200118.png)
(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that features a bipyridine moiety and a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction. This often involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of (S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective chiral resolution techniques.
化学反应分析
Types of Reactions
(S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) can be used under appropriate conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
科学研究应用
(S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be incorporated into polymers or used to create novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, influencing the electronic environment and facilitating catalytic cycles.
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the dihydrooxazole ring.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking the dihydrooxazole ring.
Uniqueness
(S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of both the bipyridine moiety and the dihydrooxazole ring, which confer distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring enantioselectivity.
属性
IUPAC Name |
(4S)-4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVSDWGHUBOUNP-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B8200038.png)
![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)
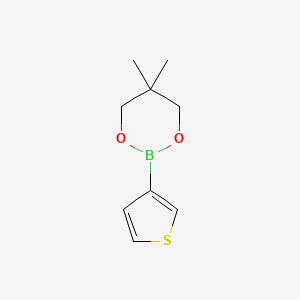
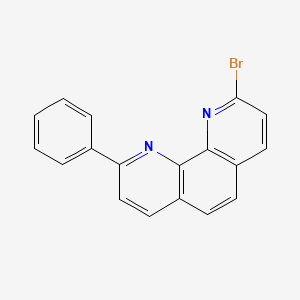
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)
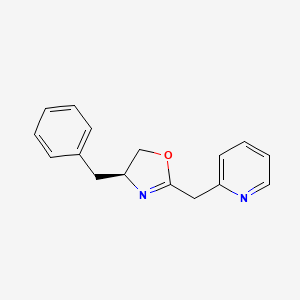
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200079.png)
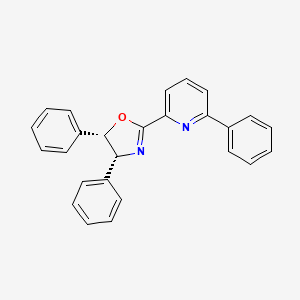
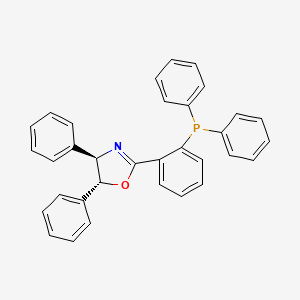
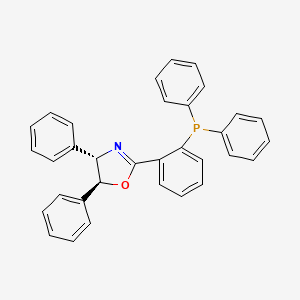
![(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8200103.png)
